molecular formula C20H26FN5O3 B14919307 7-(4-fluorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione

7-(4-fluorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14919307
M. Wt: 403.5 g/mol
InChI Key: NAFOIOFCNWQIAO-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C21H28FN5O3. This compound belongs to the purine family and is characterized by its unique structure, which includes a fluorobenzyl group, a dimethyl group, and a propan-2-yloxypropylamino group. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with 4-fluorobenzyl bromide under basic conditions, followed by the introduction of the propan-2-yloxypropylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOCH3 in methanol (CH3OH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce de-fluorinated analogs.

Scientific Research Applications

7-(4-fluorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(4-fluorobenzyl)-8-((2-hydroxyethyl)amino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-(4-fluorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-2-yloxypropylamino group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H26FN5O3

Molecular Weight

403.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione

InChI

InChI=1S/C20H26FN5O3/c1-13(2)29-11-5-10-22-19-23-17-16(18(27)25(4)20(28)24(17)3)26(19)12-14-6-8-15(21)9-7-14/h6-9,13H,5,10-12H2,1-4H3,(H,22,23)

InChI Key

NAFOIOFCNWQIAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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